Fmoc-D-Ser(trt)-OH

Chiral Purity Stereochemical Integrity Enantiomeric Excess

For researchers and CMOs requiring D-serine incorporation with absolute stereochemical fidelity, this orthogonally protected building block is the definitive choice. The acid-labile Trityl group is cleaved under mild conditions (1-2% TFA), preserving acid-sensitive peptide modifications, while the base-labile Fmoc group ensures efficient, racemization-free coupling (>98%). With proven >99.5% enantiomeric purity, long-term ambient storage stability, and a cost-effective profile validated by major suppliers, this is the most reliable, workflow-efficient, and economical grade for GMP API synthesis and high-throughput peptide library production.

Molecular Formula C37H31NO5
Molecular Weight 569.6 g/mol
CAS No. 212688-51-2
Cat. No. B1312857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Ser(trt)-OH
CAS212688-51-2
Molecular FormulaC37H31NO5
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1
InChIKeyUCARTONYOJORBQ-UUWRZZSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Ser(trt)-OH (CAS 212688-51-2) for Solid-Phase Peptide Synthesis (SPPS)


Fmoc-D-Ser(trt)-OH is an orthogonally protected D-serine derivative designed for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . Its core structure incorporates the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and the highly acid-labile triphenylmethyl (trityl, Trt) group for side-chain hydroxyl protection . This configuration enables precise, stepwise incorporation of D-serine residues into peptide chains while ensuring the stereochemical integrity of the final product .

Why Fmoc-D-Ser(trt)-OH Cannot Be Replaced by Other Serine Derivatives in D-Configured Peptide Synthesis


The selection of a D-serine building block is critical for peptide design, and Fmoc-D-Ser(trt)-OH offers a unique combination of orthogonal protection, high enantiopurity, and mild deprotection conditions that alternatives often lack . Using the incorrect enantiomer, such as its L-isomer counterpart Fmoc-L-Ser(trt)-OH, will produce the wrong stereoisomer, leading to a peptide with altered or abolished biological activity . Similarly, substituting Fmoc-D-Ser(tBu)-OH introduces a tert-butyl protecting group, which requires harsher acidic conditions for removal that can damage acid-sensitive peptides or lead to unwanted side reactions [1]. The evidence below quantifies these critical differences, demonstrating why Fmoc-D-Ser(trt)-OH is the preferred choice for specific synthetic and research applications.

Quantitative Comparative Evidence for Selecting Fmoc-D-Ser(trt)-OH


Chiral Purity: Fmoc-D-Ser(trt)-OH's High Enantiomeric Excess

The enantiomeric purity of Fmoc-D-Ser(trt)-OH is guaranteed at ≥ 99.5% (a/a) . This high specification ensures minimal contamination by the L-isomer (Fmoc-L-Ser(trt)-OH), which is crucial for synthesizing peptides with a defined D-configuration. While many alternative D-serine derivatives like Fmoc-D-Ser(tBu)-OH are also available with high purity, their specifications are typically ≥ 98.0% (HPLC) for overall purity, which does not guarantee the same level of enantiomeric excess. The specific 99.5% threshold for this compound provides a verifiable standard for stereochemical integrity.

Chiral Purity Stereochemical Integrity Enantiomeric Excess

Coupling Efficiency: Documented Incorporation Rates

The incorporation efficiency of Fmoc-D-Ser(trt)-OH in Solid-Phase Peptide Synthesis (SPPS) exceeds 98% when standard coupling protocols are employed, as verified by high-performance liquid chromatography (HPLC) monitoring . This is a class-level benchmark for efficient amino acid building blocks. In contrast, a study evaluating different coupling methods reported a mean coupling yield per cycle of 87% to 91% for the DIC/HOBt procedure on a range of standard Fmoc-amino acids [1]. The 98%+ efficiency of Fmoc-D-Ser(trt)-OH places it at the high end of performance for SPPS building blocks.

Coupling Efficiency SPPS HPLC Monitoring

Protecting Group Lability: Selective Trityl Deprotection vs. tert-Butyl

The trityl (Trt) side-chain protecting group on Fmoc-D-Ser(trt)-OH can be selectively removed with very low concentrations of trifluoroacetic acid (TFA) . A study on side-chain protection demonstrates that a solution of 2% TFA in DCM with 2% triisopropylsilane (TIS) is effective for Trt removal without generating detectable side products [1]. In contrast, the tert-butyl (tBu) group found on alternative derivatives like Fmoc-D-Ser(tBu)-OH requires a significantly higher concentration of TFA (e.g., 95% TFA) for complete deprotection, which can be harsh on acid-sensitive peptides and lead to degradation or aggregation .

Orthogonal Protection Deprotection Conditions Trityl vs. tert-Butyl

Storage Stability: Room Temperature vs. Refrigerated

Fmoc-D-Ser(trt)-OH is specified for storage at 15-25°C . This room temperature storage condition simplifies handling and logistics compared to many other protected amino acid derivatives. For example, Fmoc-D-Ser(tBu)-OH is typically specified for refrigerated storage (0-10°C) and under inert gas to prevent decomposition . While both are stable for their intended use, the ability to store Fmoc-D-Ser(trt)-OH at ambient temperature reduces the need for specialized cold storage facilities and mitigates risks associated with temperature excursions during shipping.

Storage Stability Logistics Operational Efficiency

Purity Profile: Assured High Purity for Reproducible Synthesis

Commercial-grade Fmoc-D-Ser(trt)-OH from reputable vendors is consistently provided with high purity specifications: ≥ 98.0% (HPLC), ≥ 95.0% (acidimetric), and ≥ 98% (TLC) . This multi-method analytical certification provides a high degree of confidence in the material's quality. While many Fmoc-amino acids are supplied with similar HPLC purity claims, the additional acidimetric and TLC specifications for this compound provide a more comprehensive purity profile. A recent patent for its synthesis reports a process achieving a product purity of ≥ 99.3% with a maximum single impurity ≤ 0.21%, highlighting the potential for even higher purity levels in advanced manufacturing [1].

Purity HPLC Quality Control

Optimal Use Cases for Fmoc-D-Ser(trt)-OH Based on Quantitative Evidence


Synthesis of D-Serine-Containing Peptide APIs and Drug Candidates

For the GMP synthesis of peptide active pharmaceutical ingredients (APIs) requiring D-serine residues, the high enantiomeric purity (≥ 99.5%) of Fmoc-D-Ser(trt)-OH is non-negotiable to ensure drug substance identity and safety . The mild deprotection conditions (1-2% TFA) preserve the structural integrity of acid-sensitive APIs during manufacturing, a critical advantage over harsher deprotection strategies required for tBu-protected analogs [1].

Synthesis of Phosphoserine-Modified and Post-Translationally Modified Peptides

Fmoc-D-Ser(trt)-OH is an excellent building block for the synthesis of D-phosphoserine-containing peptides . The high coupling efficiency (>98%) ensures efficient chain assembly, while the mild, orthogonal Trt deprotection allows for the selective incorporation of acid-sensitive phosphate groups without degradation, which is a key requirement for studying phosphorylation-dependent signaling pathways and protein-protein interactions [1].

High-Throughput Peptide Library Synthesis for Drug Discovery

In automated, high-throughput SPPS workflows for generating peptide libraries, the room temperature storage stability (15-25°C) of Fmoc-D-Ser(trt)-OH simplifies compound management and reduces robotic system complexity by eliminating the need for refrigerated reagent racks . Combined with its high coupling efficiency (>98%), this ensures reliable and consistent synthesis across hundreds to thousands of peptides, improving hit-to-lead timelines [1].

Large-Scale and Contract Peptide Manufacturing

For contract manufacturing organizations (CMOs) scaling up D-serine-containing peptides, the cost-effectiveness is enhanced by several factors. The >98% coupling efficiency minimizes expensive raw material waste . The room-temperature storage (15-25°C) reduces cold chain logistics costs [1]. Furthermore, the high purity specification backed by multiple analytical methods reduces quality control failures and the need for costly re-purification steps, making Fmoc-D-Ser(trt)-OH a reliable and economical choice for commercial production .

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